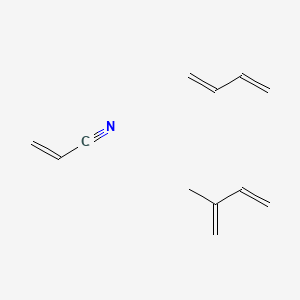
Buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Buta-1,3-diene: , 2-methylbuta-1,3-diene , and prop-2-enenitrile are three distinct organic compounds with significant industrial and scientific applications.
Vorbereitungsmethoden
Buta-1,3-diene
Buta-1,3-diene can be synthesized through several methods. One common laboratory method involves the retro-Diels-Alder reaction of cyclohexene . Industrially, it is produced as a byproduct of ethylene production through steam cracking of hydrocarbons .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is typically produced through the dehydrogenation of isopentane or the pyrolysis of methylpentene . Another method involves the dehydration of methylbutenol .
Prop-2-enenitrile
Prop-2-enenitrile is primarily produced through the ammoxidation of propylene. This process involves reacting propylene with ammonia and oxygen in the presence of a catalyst, such as bismuth phosphomolybdate, at high temperatures .
Analyse Chemischer Reaktionen
Buta-1,3-diene
Buta-1,3-diene undergoes various chemical reactions, including polymerization, oxidation, and cycloaddition. It reacts with hydrogen to form butane and with chlorine to form 1,2-dichlorobutane . It also participates in Diels-Alder reactions to form cyclohexene derivatives .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene can undergo ozonolysis, resulting in the formation of methanal and 2-oxopropanal . It also reacts with hydrogen bromide to form several isomeric products .
Prop-2-enenitrile
Prop-2-enenitrile undergoes polymerization to form polyacrylonitrile, which is used in the production of synthetic fibers . It also reacts with hydrogen to form propylene and ammonia .
Wissenschaftliche Forschungsanwendungen
Buta-1,3-diene
Buta-1,3-diene is extensively used in the production of synthetic rubber, such as styrene-butadiene rubber (SBR) and polybutadiene rubber (PBR) . It is also used in the synthesis of various chemicals through telomerization and carbonylation reactions .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene is a crucial monomer in the production of natural rubber. It is also used in the synthesis of various terpenes and other organic compounds .
Prop-2-enenitrile
Prop-2-enenitrile is used in the production of acrylic fibers, acrylonitrile-butadiene-styrene (ABS) plastics, and styrene-acrylonitrile (SAN) resins . It is also used in the synthesis of various pharmaceuticals and chemicals .
Wirkmechanismus
Buta-1,3-diene
Buta-1,3-diene exerts its effects primarily through polymerization and cycloaddition reactions. Its conjugated diene structure allows it to participate in various chemical transformations, leading to the formation of complex molecules .
2-methylbuta-1,3-diene
2-methylbuta-1,3-diene acts as a monomer in the polymerization process to form natural rubber. Its double bonds allow it to undergo various addition reactions, leading to the formation of long polymer chains .
Prop-2-enenitrile
Prop-2-enenitrile exerts its effects through polymerization and addition reactions. Its nitrile group allows it to participate in various chemical transformations, leading to the formation of complex molecules .
Vergleich Mit ähnlichen Verbindungen
Buta-1,3-diene
Similar compounds include isoprene (2-methylbuta-1,3-diene) and chloroprene. Buta-1,3-diene is unique due to its extensive use in synthetic rubber production .
2-methylbuta-1,3-diene
Similar compounds include buta-1,3-diene and myrcene. 2-methylbuta-1,3-diene is unique due to its role as a monomer in natural rubber production .
Prop-2-enenitrile
Similar compounds include acrylamide and methacrylonitrile. Prop-2-enenitrile is unique due to its extensive use in the production of synthetic fibers and plastics .
Eigenschaften
CAS-Nummer |
25135-90-4 |
|---|---|
Molekularformel |
C12H17N |
Molekulargewicht |
175.27 g/mol |
IUPAC-Name |
buta-1,3-diene;2-methylbuta-1,3-diene;prop-2-enenitrile |
InChI |
InChI=1S/C5H8.C4H6.C3H3N/c1-4-5(2)3;1-3-4-2;1-2-3-4/h4H,1-2H2,3H3;3-4H,1-2H2;2H,1H2 |
InChI-Schlüssel |
RWNQRLATPAGHIM-UHFFFAOYSA-N |
Kanonische SMILES |
CC(=C)C=C.C=CC=C.C=CC#N |
Verwandte CAS-Nummern |
25135-90-4 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


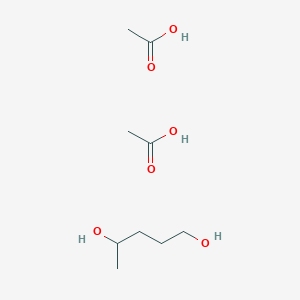
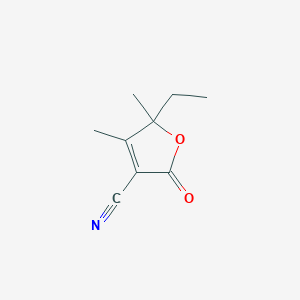
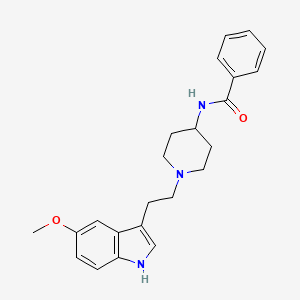
![N-[(4-chlorophenyl)methyl]-2-(2,5-dichlorophenoxy)acetamide](/img/structure/B14688375.png)

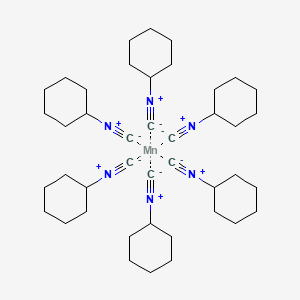
![4-{2-[3-Methyl-5-(pyridin-3-yl)-4H-pyrazol-4-ylidene]hydrazinyl}morpholine](/img/structure/B14688388.png)
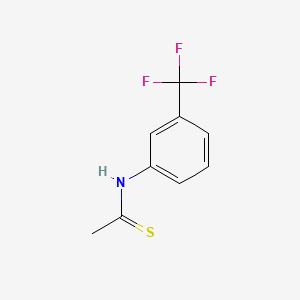
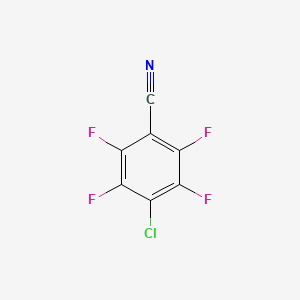
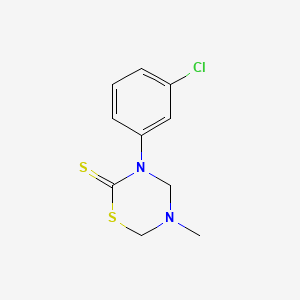
![2-[(2-Butylphenoxy)methyl]oxirane](/img/structure/B14688415.png)
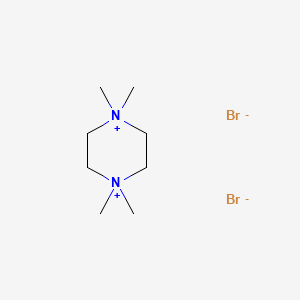
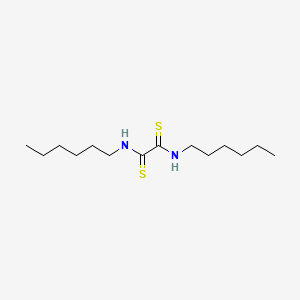
![Ethyl N-(2,4-dimethyl-8-bicyclo[4.2.0]octa-1,3,5-trienyl)carbamate](/img/structure/B14688448.png)
